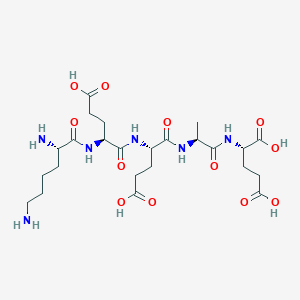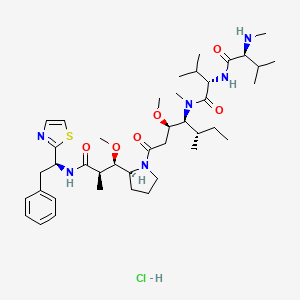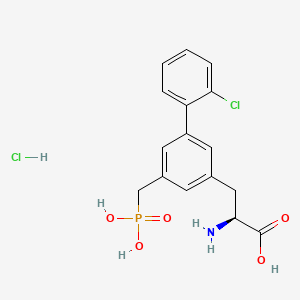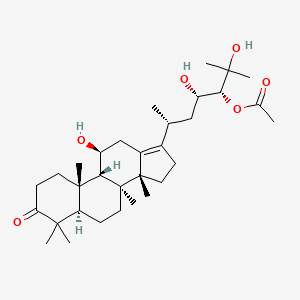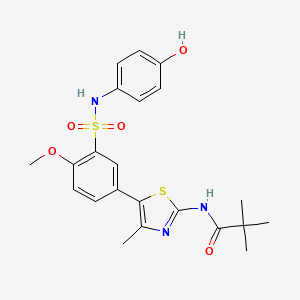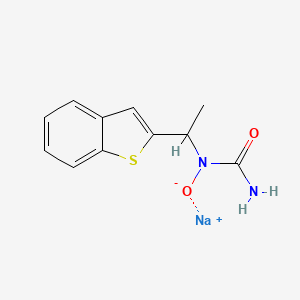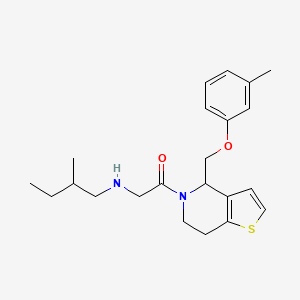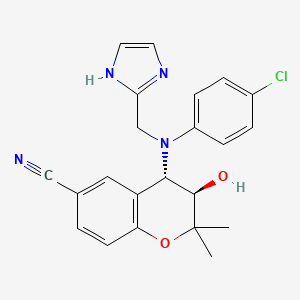![molecular formula C18H11F6N3O B1139443 2,6-difluoro-N-[1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]benzamide CAS No. 1253186-49-0](/img/structure/B1139443.png)
2,6-difluoro-N-[1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]benzamide
説明
This compound, also known as GSK-5498A, is a selective small molecule blocker of the CRAC channel . It has been found to have an effect in restraining pro-inflammatory cytokine . The molecular formula of this compound is C18H11F6N3O and it has a molecular weight of 399.29.
Synthesis Analysis
The synthesis of this compound involves several steps. One of the key intermediates in the synthesis process is 2,6-difluorobenzamide . This intermediate can be obtained by the hydrolysis of 2,6-difluorobenzonitrile . It is then used to synthesize the next intermediate, 2,6-difluorobenzoyl isocyanate .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring attached to a benzamide group via a methylene bridge . The benzamide group is substituted with two fluorine atoms at the 2 and 6 positions . The pyrazole ring is also substituted with a benzyl group, which contains a trifluoromethyl group and a fluorine atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include hydrolysis, amide formation, and isocyanate formation . The exact reaction conditions and reagents used would depend on the specific synthesis route chosen.科学的研究の応用
PET Imaging Agent for Cancer : A study synthesized a related compound, "2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide", as a potential PET imaging agent for detecting B-Raf(V600E) in cancers (Wang, Gao, Miller, & Zheng, 2013).
Herbicidal Activity : Another study focused on the synthesis of phenyl and benzoxazinyl pyrazole derivatives, which included structures related to the query compound, for their herbicidal activity. Some of these compounds demonstrated high bioactivity, indicating their potential as effective herbicides (Zhou, Xue, Wang, & Qu, 2010).
Antitubercular and Antibacterial Activities : A series of carboxamide derivatives, including compounds structurally related to the query, showed promising antitubercular and antibacterial activities. Some derivatives were more potent than reference drugs like Pyrazinamide and Streptomycin (Bodige, Ravula, Gulipalli, Endoori, Cherukumalli, Chandra, & Seelam, 2020).
Antifungal, Anti-Inflammatory, and Antioxidant Agents : Difluorophenyl pyrazole chalcone conjugates, structurally related to the compound , were synthesized and showed significant antifungal, anti-inflammatory, and antioxidant activities (Jadhav, Peerzade, Hublikar, Varpe, Kulkarni, & Bhosale, 2020).
作用機序
特性
IUPAC Name |
2,6-difluoro-N-[1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F6N3O/c19-12-4-1-3-11(18(22,23)24)10(12)9-27-8-7-15(26-27)25-17(28)16-13(20)5-2-6-14(16)21/h1-8H,9H2,(H,25,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBGZAJDHUHMAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN2C=CC(=N2)NC(=O)C3=C(C=CC=C3F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F6N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



